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molecular formula C8H10O2S B8637545 4-[(2-Hydroxyethyl)thio]phenol CAS No. 30519-04-1

4-[(2-Hydroxyethyl)thio]phenol

Cat. No. B8637545
M. Wt: 170.23 g/mol
InChI Key: IFHQAPBPRZJELK-UHFFFAOYSA-N
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Patent
US06310213B1

Procedure details

To a solution of 5.0 g 4-(2-hydroxy-ethylsulfanyl)-phenol (29 mmol) in 100 ml CH2,Cl2 were added at 0° C. 2.6 ml pyridine (32.3 mmol) and 2.34 ml SOCl2 (32.3 mmol), dissolved in 10 ml CH2Cl2. The reaction mixture was stirred for 1 h at r.t. and then quenched by the addition of water. The organic phase was separated and washed twice with sat. NaHCO3-solution. The combined aqueous phases were extracted with CH2Cl2 twice and the combined organic layers were dried over MgSO4 and the solvent was removed under reduced pressure to give 4.6 g product (24.3 mmol, 83%) as a yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
CH2,Cl2
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.34 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][S:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1.N1C=CC=CC=1.O=S(Cl)[Cl:20]>C(Cl)Cl>[Cl:20][CH2:2][CH2:3][S:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OCCSC1=CC=C(C=C1)O
Name
CH2,Cl2
Quantity
100 mL
Type
solvent
Smiles
Step Two
Name
Quantity
2.6 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
2.34 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h at r.t.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by the addition of water
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed twice with sat. NaHCO3-solution
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous phases were extracted with CH2Cl2 twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCCSC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 24.3 mmol
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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